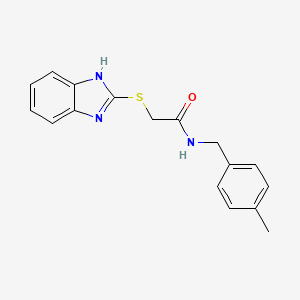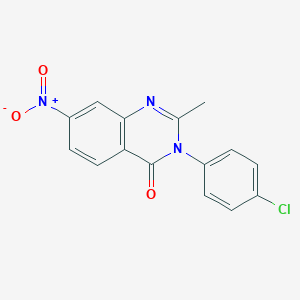
4-chloro-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related triazine compounds typically involves the reaction of triazine with various amines and other reagents. For instance, a study by Jiang et al. (2007) outlined the synthesis of a closely related compound through the reaction of 2,4,6-trichloro-1,3,5-triazine with amines and morpholine, highlighting the triazine ring's planar nature and the morpholine ring's chair conformation, supported by intermolecular hydrogen bonding (Jiang et al., 2007). Additionally, Dolzhenko et al. (2021) developed a novel one-pot, three-component synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, demonstrating a versatile approach to synthesizing triazine derivatives (Dolzhenko et al., 2021).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a planar triazine ring, often with substituents that can significantly affect the compound's physical and chemical properties. For example, the crystal structure of a synthesized triazine derivative was elucidated by Yi‐Ping Jiang et al., demonstrating the presence of intermolecular N—H⋯O hydrogen bonding (Jiang et al., 2007).
Chemical Reactions and Properties
Triazine compounds participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Kunishima et al. (1999) discussed the condensation of carboxylic acids and amines using a triazine derivative, leading to the formation of amides and esters, showcasing the compound's reactivity and potential for synthesizing other organic molecules (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study by Jiang et al. (2007) provided insights into the crystal structure and intermolecular interactions of a synthesized triazine compound, which can inform its solubility and stability (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-chloro-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine and related compounds, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are crucial for their application in synthesis and pharmaceutical research. The work by Dolzhenko et al. (2021) on the synthesis of triazine derivatives under microwave irradiation highlights the chemical versatility and potential for modification of these compounds (Dolzhenko et al., 2021).
Eigenschaften
IUPAC Name |
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-3-16(4-2)10-13-9(12)14-11(15-10)17-5-7-18-8-6-17/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKICYXTKHBJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5615523.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-allyl-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5615531.png)
![(4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5615549.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)

![N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)



![3-(3,5-dimethylisoxazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5615588.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5615613.png)
![N-[rel-(3R,4S)-1-(2-chloro-4-fluorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]-3-hydroxypropanamide hydrochloride](/img/structure/B5615619.png)
![9-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615624.png)